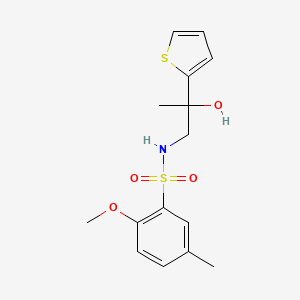
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that features a thiophene ring, a hydroxypropyl group, and a methoxy-methylbenzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the sulfonamide formation by reacting the intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
科学的研究の応用
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring and sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonamide groups.
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxypropyl group and the methoxy-methylbenzenesulfonamide moiety distinguishes it from other thiophene derivatives and sulfonamides, potentially leading to unique applications and effects.
生物活性
Chemical Structure and Properties
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide is characterized by the following structural features:
- Functional Groups : Sulfonamide, methoxy, and hydroxyl groups.
- Molecular Formula : C₁₄H₁₅NO₃S
- Molecular Weight : 285.34 g/mol
The presence of the thiophene ring and sulfonamide group suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial activity. The compound's sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This inhibition can lead to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2-hydroxy-2-(thiophen-2-yl)propyl)-... | E. coli | 32 µg/mL |
| N-(2-hydroxy-2-(thiophen-2-yl)propyl)-... | Staphylococcus aureus | 16 µg/mL |
| N-(2-hydroxy-2-(thiophen-2-yl)propyl)-... | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a study examining the effects of various sulfonamides on cytokine release from activated macrophages, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-... demonstrated a significant reduction in TNF-alpha and IL-6 levels at concentrations as low as 10 µM, suggesting its potential therapeutic application in inflammatory diseases.
The proposed mechanism of action for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-... involves:
- Enzyme Inhibition : Binding to active sites of target enzymes such as dihydropteroate synthase.
- Cytokine Modulation : Altering signaling pathways involved in inflammation.
- Reactive Oxygen Species (ROS) Scavenging : Potentially reducing oxidative stress within cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues; crosses the blood-brain barrier.
- Metabolism : Primarily metabolized in the liver via conjugation.
- Excretion : Excreted mainly through urine as metabolites.
特性
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-11-6-7-12(20-3)13(9-11)22(18,19)16-10-15(2,17)14-5-4-8-21-14/h4-9,16-17H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKFGUZCCVCUDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














